molecular formula C15H11ClN2O B154421 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one CAS No. 1788-93-8

2-Methyl-3-(4-chlorophenyl)quinazolin-4-one

Cat. No. B154421
CAS RN: 1788-93-8
M. Wt: 270.71 g/mol
InChI Key: CDVPWZBQQSFPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinone derivatives, such as 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one, are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds are characterized by a quinazolinone core and are known for their potential biological activities, including antitubercular, anticonvulsant, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the formation of the quinazolinone ring system, which can be achieved through various synthetic routes. For instance, the synthesis of a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one was achieved using elemental analysis, FTIR, and NMR spectroscopy . Another study reported the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives, which were confirmed by IR and 'H NMR and screened for antitubercular activity .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often studied using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational spectra of a quinazolinone derivative were predicted using DFT/B3LYP and HF methods, revealing the predominance of the thione form over the thiol form . Another study conducted a structural and vibrational analysis using DFT, NBO, and AIM theories, providing insights into bond orders, charge transfers, and topological properties .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, which are essential for their biological activities. The thione-thiol tautomeric equilibria of a quinazolinone hybrid were studied, showing the stability of the thione form . The interaction of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one with tyrosinase was investigated, revealing its potential as a tyrosinase inhibitor through mixed-type inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are crucial for their pharmacological effects. The electronic transitions, polarizability, and hyperpolarizability of a quinazolinone hybrid were predicted using TD-DFT calculations, indicating better nonlinear optical (NLO) properties than urea . The molecular electrostatic potential (MEP) analysis of the same compound revealed sites for electrophilic and nucleophilic attack . Additionally, the antihistaminic activity of triazoloquinazolinones was evaluated, with one compound showing comparable potency to chlorpheniramine maleate without significant sedative effects .

Scientific Research Applications

AMPA Receptor Antagonists

2-Methyl-3-(4-chlorophenyl)quinazolin-4-one derivatives have been explored for their potential as AMPA receptor antagonists. Research by Chenard et al. (2001) on 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, a related compound, demonstrated the use of these compounds in probing the structure-activity relationship for AMPA receptor inhibition. This research is foundational in understanding the application of quinazolin-4-one derivatives in neuropharmacology (Chenard et al., 2001).

H1-Antihistaminic Activity

Several studies have investigated quinazolin-4-one derivatives for H1-antihistaminic activity. Gobinath et al. (2015) synthesized and tested various triazolo quinazolin-5(4H)-ones for this purpose, identifying compounds with significant protective effects against histamine-induced bronchoconstriction in guinea pigs (Gobinath, Subramanian, & Alagarsamy, 2015). Alagarsamy et al. (2012) also developed novel quinazolin-4-(3H)-ones as H1-antihistaminic agents, showing substantial activity and low sedation in their studies (Alagarsamy & Parthiban, 2012).

Anticancer Activity

Noolvi and Patel (2013) conducted research on substituted quinazoline derivatives, including 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one, for their anticancer properties. They found that certain derivatives exhibited remarkable activity against CNS cancer cell lines, indicating potential applications in cancer therapy (Noolvi & Patel, 2013).

Antitubercular Activity

Research by Pattan et al. (2006) on N-3[4-(4-chlorophenyl) thiazole-2-yl]-2-(aminomethyl)quinazoline-4(3H)-one derivatives, closely related to 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one, showed moderate to promising antitubercular activity. This suggests possible applications in developing treatments for tuberculosis (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).

Antimicrobial Activity

Raval, Desai, and Desai (2012) investigated pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives for their antimicrobial properties. This study contributes to understanding the broader spectrum of biological activities of quinazolin-4-one derivatives (Raval, Desai, & Desai, 2012).

Farnesyl Protein Transferase Inhibitors

Angibaud et al. (2003) explored azoloquinolines and quinazolines, including 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one variants, as potent Farnesyl Protein Transferase inhibitors. These findings have implications in cancer research and drug development (Angibaud et al., 2003).

Safety And Hazards

When handling “2-Methyl-3-(4-chlorophenyl)quinazolin-4-one”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions of “2-Methyl-3-(4-chlorophenyl)quinazolin-4-one” research could involve further investigation of its biological activities and potential applications in fields of biology, pesticides, and medicine .

properties

IUPAC Name

3-(4-chlorophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVPWZBQQSFPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33167-09-8 (hydrochloride)
Record name 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10170546
Record name 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-chlorophenyl)quinazolin-4-one

CAS RN

1788-93-8
Record name 3-(4-Chlorophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Reactant of Route 4
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Reactant of Route 5
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
Reactant of Route 6
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one

Citations

For This Compound
1
Citations
I Kostadinova, T Iosifov… - … meditsina i morfologiia, 1982 - pubmed.ncbi.nlm.nih.gov
[Effect of the quinazolone derivative menilon on the bioelectrical activity of the cat brain] [Effect of the quinazolone derivative menilon on the bioelectrical activity of the cat brain] Eksp …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.